Cas no 39890-47-6 (1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one)

1-(Azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one is a bifunctional organic compound featuring both azepane and piperazine moieties linked by a ketone-containing ethylene bridge. This structure imparts versatility in coordination chemistry and pharmaceutical applications, particularly as a potential intermediate in drug synthesis. The presence of two nitrogen-rich heterocycles enhances its binding affinity for biological targets, making it useful in medicinal chemistry research. Its well-defined molecular framework allows for selective modifications, facilitating the development of novel bioactive molecules. The compound's stability and synthetic accessibility further support its utility in exploratory studies and scaffold-based drug design.
1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one structure
39890-47-6 structure
Product Name:1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one
CAS No:39890-47-6
MF:C12H23N3O
MW:225.33052277565
MDL:MFCD07685910
CID:890761
PubChem ID:7131459
Update Time:2025-06-15

1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(Azepan-1-yl)-2-(piperazin-1-yl)ethanone
    • 1-(PIPERAZIN-1-YLACETYL)AZEPANE
    • BB_SC-3477
    • 1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one
    • MFCD07685910
    • VS-10070
    • G23338
    • 39890-47-6
    • 1-(azepan-1-yl)-2-piperazin-1-ylethanone
    • DTXSID40427919
    • EN300-15208
    • J-503600
    • BBL030838
    • STK500358
    • Z119919708
    • AKOS000209734
    • ALBB-007013
    • MDL: MFCD07685910
    • Inchi: 1S/C12H23N3O/c16-12(11-14-9-5-13-6-10-14)15-7-3-1-2-4-8-15/h13H,1-11H2
    • InChI Key: RGAKLRHYGVJQAA-UHFFFAOYSA-N
    • SMILES: O=C(CN1CCNCC1)N1CCCCCC1

Computed Properties

  • Exact Mass: 225.18400
  • Monoisotopic Mass: 225.184112366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 35.6Ų

Experimental Properties

  • PSA: 35.58000
  • LogP: 0.49880

1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one Security Information

  • HazardClass:IRRITANT

1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one Pricemore >>

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1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:39890-47-6)1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one
Order Number:A1086441
Stock Status:in Stock
Quantity:500mg/1g/5g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:26
Price ($):159.0/188.0/520.0/804.0
Email:sales@amadischem.com

Additional information on 1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one

Chemical Profile of 1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one (CAS No. 39890-47-6)

1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 39890-47-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a bifunctional structure with both azepane and piperazine moieties, exhibits unique pharmacological properties that make it a valuable scaffold for drug discovery and development. The azepane ring, a seven-membered saturated heterocycle, contributes to the compound's stability and lipophilicity, while the piperazine moiety enhances its solubility and binding affinity to biological targets.

The structural configuration of 1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one positions it as a potential candidate for modulating various biological pathways. Recent studies have highlighted the importance of such bis-heterocyclic compounds in the design of novel therapeutic agents. The presence of both azepane and piperazine in a single molecule allows for multiple interactions with biological receptors, which can be exploited to develop drugs with enhanced efficacy and reduced side effects.

In the context of modern drug design, the compound's dual functionality makes it particularly attractive for targeting neurological and cardiovascular disorders. The azepane ring is known to improve metabolic stability, a critical factor in drug development, while the piperazine segment is frequently incorporated into drugs due to its ability to interact with serotonin, dopamine, and other neurotransmitter receptors. This combination suggests that 1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one could serve as a versatile intermediate in synthesizing agents for conditions such as depression, anxiety, and hypertension.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic profiles of molecules like 1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one with greater accuracy. Molecular docking studies have shown that this compound can interact with enzymes and receptors involved in metabolic pathways, making it a promising candidate for anti-inflammatory and anti-diabetic applications. Additionally, its ability to cross the blood-brain barrier suggests potential utility in treating central nervous system disorders.

The synthesis of 1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the azepane ring typically begins with cyclization reactions involving appropriate precursors, followed by nucleophilic substitution or condensation reactions to introduce the piperazine moiety. Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have streamlined these processes, making it feasible to produce larger quantities of the compound for further research.

From a medicinal chemistry perspective, the structural features of 1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one offer several advantages over simpler molecules. The rigidity provided by the azepane ring helps maintain the conformational integrity of the molecule during interactions with biological targets, while the piperazine segment allows for fine-tuning of pharmacological activity through structural modifications. This balance between flexibility and rigidity is crucial for developing drugs that are both effective and selective.

Current research is exploring derivatives of 39890-47-6 to optimize its pharmacological properties further. By modifying substituents on either the azepane or piperazine rings, scientists aim to enhance binding affinity, reduce toxicity, and improve bioavailability. These efforts align with global trends in drug development, where personalized medicine and targeted therapies are becoming increasingly important. The compound's versatility makes it a valuable tool in this evolving landscape.

The role of computational modeling in understanding the behavior of 39890-47-6 cannot be overstated. Advanced software tools allow researchers to simulate how this molecule behaves within biological systems, providing insights into its mechanism of action. Such simulations are complemented by experimental data from preclinical studies, which help validate computational predictions. Together, these approaches accelerate the drug discovery process by identifying promising candidates early in the development pipeline.

In conclusion,(azepan)-N-substituted ethanone derivatives represent a significant area of research in pharmaceutical chemistry. The compound CAS no 39890 47 6 stands out due to its unique structural features and potential therapeutic applications. As our understanding of biological systems continues to grow,(azepane)piperazine hybrids like this one will play an increasingly important role in developing innovative treatments for complex diseases. Ongoing research promises to uncover new possibilities for this versatile scaffold, further solidifying its place as a cornerstone in modern drug design.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:39890-47-6)1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one
A1086441
Purity:99%/99%/99%/99%
Quantity:500mg/1g/5g/10g
Price ($):159.0/188.0/520.0/804.0
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